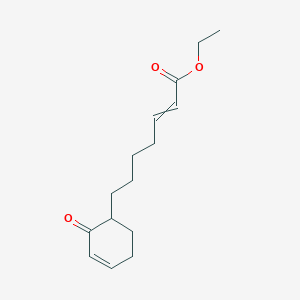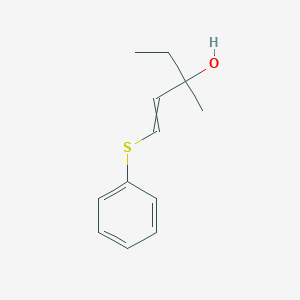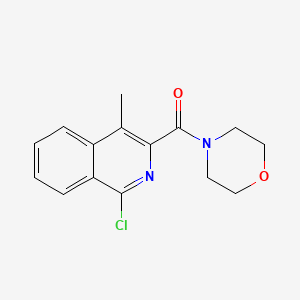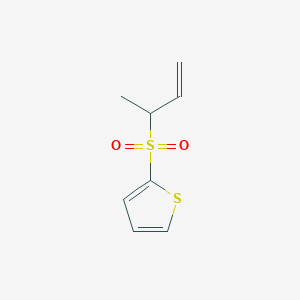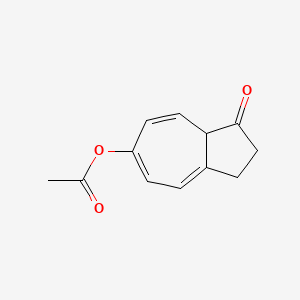
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C10H12O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 2-methylprop-1-en-1-yl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction rate and selectivity. The final product is often isolated through distillation or extraction techniques.
化学反応の分析
Types of Reactions
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration requires a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate the activity of enzymes and receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
2-Methyl-1-phenylpropene: Similar structure but lacks the hydroxyl groups.
1-Phenyl-2-methylpropene: Another isomer with a different arrangement of the methyl and phenyl groups.
2-Methyl-1-phenyl-1-propene: Similar to 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol but without the hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the 2-methylprop-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
88464-60-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
5-(2-methylprop-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h3-6,11-12H,1-2H3 |
InChIキー |
VROJZOSGGFJJPK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC(=CC(=C1)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
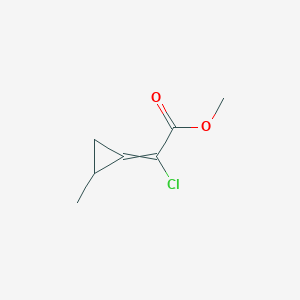
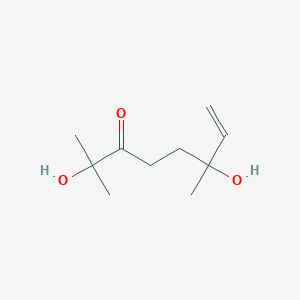
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
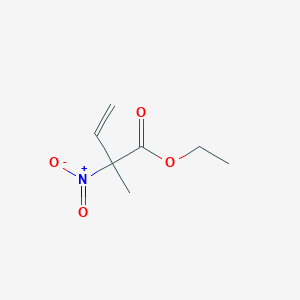
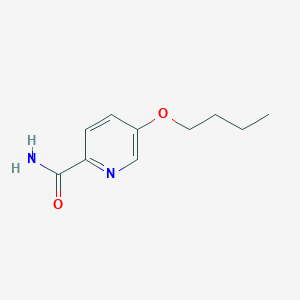
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
